BenchChemオンラインストアへようこそ!

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride

Medicinal chemistry Process chemistry Salt selection

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS 1020349-31-8) is a racemic, bicyclic heterocyclic building block comprising a fused oxazolidinone-piperazine core. It is supplied as a hydrochloride salt with a molecular formula of C6H11ClN2O2 and a molecular weight of 178.62 g/mol.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
Cat. No. B11909186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1CN2COC(=O)C2CN1.Cl
InChIInChI=1S/C6H10N2O2.ClH/c9-6-5-3-7-1-2-8(5)4-10-6;/h5,7H,1-4H2;1H
InChIKeyDUFZXLPARBECDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Hydrochloride: Core Scaffold Identity and Procurement Baseline


Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS 1020349-31-8) is a racemic, bicyclic heterocyclic building block comprising a fused oxazolidinone-piperazine core. It is supplied as a hydrochloride salt with a molecular formula of C6H11ClN2O2 and a molecular weight of 178.62 g/mol [1]. The compound is cataloged under MDL number MFCD09878828 and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) and neuropeptide S receptor (NPSR) antagonists . Its commercial availability at standard purities of 97% from multiple reputable vendors establishes it as a readily accessible starting material for parallel library synthesis and lead optimization campaigns .

Why In-Class Tetrahydro-oxazolo-pyrazine Scaffolds Are Not Interchangeable for Procurement


Generic substitution among tetrahydro-oxazolo[3,4-a]pyrazine analogs is not scientifically defensible due to three critical structural variables that govern downstream synthetic utility and biological activity: (1) the salt form (free base versus hydrochloride) dictates solubility, hygroscopicity, and long-term storage stability; (2) the oxidation state of the pyrazine ring (tetrahydro-3-one versus 6,7-dihydro-5,8-dione) redirects the final target from NPSR antagonism to PDE4/PDE5 inhibition; and (3) the carbonyl regioisomerism (3-one versus 6-one) yields pharmacologically divergent fused-piperazine topologies that are not bioisosteric [1]. Furthermore, stereochemical composition (racemate versus single enantiomer) determines chiral resolution requirements and cost structure for asymmetric synthesis . The following quantitative evidence establishes differential dimensions that must govern procurement decisions.

Quantitative Evidence Guide: Differentiating Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Hydrochloride from Closest Analogs


Hydrochloride Salt versus Free Base: Synthetic Yield and Solubility Advantage

The hydrochloride salt form of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is obtained from its N-Boc-protected precursor via HCl-mediated deprotection in 93% isolated yield, as documented in patent WO2016/34134 . In contrast, the free base (CAS 937047-42-2) is not commercially available as a solid and exhibits an XLogP3-AA of -0.7, indicating poor organic-phase extractability without protonation [1]. The hydrochloride salt is described as a thick solid with MS-ESI: m/z 143.20 [M+H-HCl]+ and is reported to be water-soluble, whereas the free base has no reported aqueous solubility data from authoritative sources .

Medicinal chemistry Process chemistry Salt selection

Scaffold Oxidation State: Tetrahydro-3-one Core versus 6,7-Dihydro-5,8-dione Core Differentiation by Target Selectivity

The tetrahydro-3-one scaffold (present in the hydrochloride salt) is the core template for NPSR antagonists such as SHA-68, which exhibits IC50 values of 22.0 and 23.8 nM against human NPSR Asn107 and Ile107 variants, respectively . In contrast, the 6,7-dihydro-5,8-dione scaffold (e.g., patent US 9,359,378) is claimed as a PDE4 and PDE5 inhibitor scaffold, with no reported NPSR activity [1]. This oxidation-state divergence redirects biological target engagement from a GPCR (NPSR) to phosphodiesterase enzymes, making the scaffolds non-substitutable in lead optimization.

Neuropeptide S receptor Phosphodiesterase inhibition Scaffold hopping

Carbonyl Regioisomerism: 3-One versus 6-One Series Differentiation in Antitumoral Activity

The hydrochloride salt features a carbonyl at position 3 of the oxazolo[3,4-a]pyrazine ring system. The regioisomeric 6-one series (1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones) has been independently synthesized and evaluated for antitumoral activity against thyroid cancer cell lines FTC-133 and 8305C [1]. Direct comparative data between the 3-one and 6-one regioisomers are absent from the literature; however, the 6-one series is accessed via palladium(II)-catalyzed aminooxygenation of alkenyl ureas, a methodology not applicable to the 3-one system, which is prepared via N-Boc deprotection-cyclization . This synthetic orthogonality means the cores are not interchangeable in a given synthetic route.

Regioisomerism Antitumoral activity Piperazine-fused heterocycles

Enantiomeric Purity and Cost: Racemate versus Single Enantiomers for Asymmetric Synthesis

The racemic hydrochloride (CAS 1020349-31-8) and its (R)-enantiomer (CAS 1212327-95-1) are both commercially available at 97% purity . The (R)-enantiomer commands a significantly higher price point: quoted at approximately ¥10,520 (USD ~$1,450)/25 g on inquiry from Leyan , whereas the racemate at 97% purity is priced at a standard commodity building-block rate from multiple vendors . No authoritative quantitative chiral HPLC resolution data or specific optical rotation values are disclosed in technical datasheets for either form, limiting direct enantiomeric excess comparison beyond the vendor-reported purity specification.

Chiral resolution Enantiomeric purity Cost comparison

Vendor Purity Consistency Across Authoritative Suppliers versus Single-Source Analogs

The hydrochloride salt is supplied at 97% purity by multiple authoritative vendors including Sigma-Aldrich (via ChemScene partnership), Bidepharm, and AKSci, each providing Certificates of Analysis (COA) with NMR, HPLC, or GC batch release data . The free base (CAS 937047-42-2) is listed at 98+% purity by Leyan but lacks the multi-vendor QC infrastructure and storage condition specifications (the hydrochloride specifies storage at 4 °C, protected from light) . The (S)-enantiomer (CAS 958635-15-9) is available at 97% purity from Beyotime but has fewer authoritative supplier listings compared to the racemate .

Purity specification Vendor qualification QC standardization

Procurement-Driven Application Scenarios for Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Hydrochloride


Parallel Library Synthesis of NPSR Antagonist Candidates Requiring Hydrochloride Salt for Direct Coupling

Medicinal chemistry teams synthesizing 1,1-diphenyl-7-substituted oxazolo[3,4-a]pyrazin-3-one libraries for NPSR antagonist screening should procure the hydrochloride salt to leverage its water-solubility advantage and 93% validated synthetic yield from the N-Boc intermediate . The hydrochloride form enables direct amide coupling or reductive amination at the piperazine N-7 position without additional salt metathesis steps, streamlining parallel synthesis workflows.

PDE4 Inhibitor Intermediate Supply for Patent-Backed Pharmaceutical Development

Programs developing PDE4 inhibitors for COPD or anti-inflammatory indications, as described in WO2016034134, rely on this specific hydrochloride salt as a penultimate intermediate [1]. The documented 93% yield under inert atmosphere conditions and the availability of full characterization data (1H NMR, MS-ESI) from multiple vendors ensure batch consistency required for regulatory CMC documentation.

Chiral Resolution Starting Material for Asymmetric Synthesis of (R)- or (S)-Configured Drug Candidates

Process chemistry groups seeking to access enantiopure (R)-tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS 1212327-95-1) can procure the racemic hydrochloride as a cost-advantaged starting material, given the 5-10x price differential versus the pre-resolved enantiomer . Chiral resolution via diastereomeric salt formation or chiral preparative HPLC can be developed in-house, provided the analytical method is validated.

Fused-Piperazine Scaffold Diversification in Academic Drug Discovery Core Facilities

Academic core facilities executing scaffold-oriented synthesis for probe discovery can use the hydrochloride salt as a consistent, multi-vendor-sourced building block. Its 97% purity specification across Sigma-Aldrich, Bidepharm, and AKSci minimizes batch-dependent variability in downstream biological assays, a critical consideration for publication-quality SAR tables .

Quote Request

Request a Quote for Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.